N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Description
N-[(2-Fluorophenyl)methyl]-2,2-diphenylacetamide is a derivative of the 2,2-diphenylacetamide scaffold, characterized by a 2-fluorophenylmethyl substituent on the acetamide nitrogen. The parent compound, 2,2-diphenylacetamide (C₁₄H₁₃NO), is a versatile intermediate in synthesizing pharmaceuticals such as loperamide and darifenacin . Its crystal structure reveals two molecules per asymmetric unit, with dihedral angles of ~85° between benzene rings and extensive N–H···O hydrogen bonding stabilizing the lattice .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAPKBSZUYOCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327373 | |
| Record name | N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329920-78-7 | |
| Record name | N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2-fluorobenzylamine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Packing
- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : The 3,4-difluorophenyl group creates an intramolecular S(6) hydrogen bond (C20–H20A···O1) and intermolecular N–H···O bonds along the c-axis. Dihedral angles between the acetamide group and benzene rings (88.26°–9.83°) suggest significant conformational flexibility .
- N-(4-Chlorophenyl)-2,2-diphenylacetamide : DFT studies reveal strong intramolecular N–H···O and C–H···O hydrogen bonds, with a HOMO-LUMO gap indicating charge transfer interactions. The chloro substituent’s electron-withdrawing nature may enhance stability compared to fluorine .
- N-(2-Nitrophenyl)-2,2-diphenylacetamide : The nitro group introduces strong electron-withdrawing effects, altering electronic properties. Its molecular mass (332.35 g/mol) and planar nitro group may reduce solubility compared to fluorinated analogs .
Table 1: Crystallographic and Geometric Comparisons
Electronic and Computational Insights
- Thiourea Derivatives (Compounds I–III) : DFT studies at B3LYP/6-31G+(2d,p) show energy gaps of 4.30–4.46 eV, correlating with stability. The trifluoromethyl group in Compound III slightly increases the gap (4.31 eV) compared to ethyl-substituted analogs .
Table 2: DFT-Calculated Energy Gaps
| Compound | B3LYP/6-31G+(2d,p) (eV) | B3LYP/6-311G+(2d,p) (eV) |
|---|---|---|
| Compound I (2,6-Diethylphenyl) | 4.456 | 4.454 |
| Compound II (3-Ethylphenyl) | 4.298 | 4.311 |
| Compound III (2-Trifluoromethylphenyl) | 4.314 | 4.316 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
